molecular formula C6H7BrN2OS B3155953 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 81560-06-7

5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B3155953
CAS No.: 81560-06-7
M. Wt: 235.1 g/mol
InChI Key: RQCGQRXVWJCBGM-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 81560-06-7) is a brominated pyrimidinone derivative with a molecular formula of C₆H₇BrN₂OS and a molecular weight of 235.1 g/mol . It features a pyrimidin-4(3H)-one core substituted with bromine at position 5, a methyl group at position 3, and a methylthio (-SMe) group at position 2.

Properties

IUPAC Name

5-bromo-3-methyl-2-methylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-9-5(10)4(7)3-8-6(9)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCGQRXVWJCBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-thiouracil.

    Methylation: The methylthio group is introduced by reacting the brominated intermediate with a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and methylation steps.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the keto group can undergo reduction to form the corresponding alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 5-substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the potential of 5-bromo derivatives, including this compound, as kinase inhibitors. Kinases are crucial in cellular signaling pathways, and their dysregulation is often linked to cancer. The compound has been explored as a scaffold for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

Antimicrobial Activity

Pyrimidine derivatives have shown promising antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting that 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one may also exhibit such activities. Further studies are needed to confirm its efficacy against specific pathogens .

Case Study 1: Kinase Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrido[3,4-d]pyrimidine derivatives from this compound. These derivatives were evaluated for their inhibitory activity against CDK2. The results indicated that modifications at the 2 and 8 positions of the pyrimidine scaffold enhanced potency, making it a viable candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

A research team investigated the antimicrobial efficacy of various pyrimidine derivatives, including those derived from this compound. The study reported significant inhibition of Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could serve as a lead structure for developing new antibiotics .

Summary of Findings

Application AreaKey Findings
Kinase InhibitionPotential as CDK inhibitors; structural modifications enhance activity .
Antimicrobial ActivityExhibits significant inhibition against bacteria; further studies needed .
Antiviral PropertiesStructural similarities suggest potential antiviral applications .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methylthio groups can enhance its binding affinity to molecular targets, while the keto group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Amino Groups: Bromine at position 5 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas amino groups (e.g., in 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one) increase hydrogen-bonding capacity, affecting solubility and biological activity .
  • Methylthio vs. Methoxy : The methylthio group (-SMe) in the target compound provides greater lipophilicity compared to methoxy (-OMe) analogues, influencing membrane permeability and metabolic stability .

Physicochemical Properties

Property Target Compound 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one 2-(Methylthio)pyrimidin-4(3H)-one (Parent)
Solubility Low in water; soluble in DMSO Similar to target compound 25 mg/mL in DMSO
LogP (Predicted) 1.8–2.2 1.5–1.9 0.9–1.3
Melting Point Not reported Not reported 138–140°C

Key Insights :

  • Bromination increases molecular weight and decreases aqueous solubility compared to the parent compound (2-(methylthio)pyrimidin-4(3H)-one) .
  • Methyl substitution at position 3 (target compound) slightly enhances thermal stability over non-methylated analogues .

Biological Activity

5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 81560-06-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₆H₇BrN₂OS
  • Molecular Weight : 235.1 g/mol
  • CAS Number : 81560-06-7

The compound features a bromine atom at the 5-position and a methylthio group at the 2-position of the pyrimidine ring, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one under controlled conditions. A common method includes using bromine in chloroform at low temperatures to achieve high yields .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit various cancer cell lines, including those associated with breast and lung cancers. The mechanism often involves targeting specific kinases or disrupting cellular signaling pathways .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer Cell LineInhibition (%)
Compound AMCF7 (Breast)85%
Compound BA549 (Lung)78%
This compoundHeLa (Cervical)TBD

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence that this compound may possess antimicrobial properties. Similar pyrimidine derivatives have shown activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. The exact mechanism of action is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study evaluated the effects of various pyrimidine derivatives, including those related to this compound, on cancer cell proliferation. Results indicated a strong correlation between structural modifications and increased inhibition rates against cancer cell lines .
  • Antimicrobial Screening :
    Another study assessed the antimicrobial efficacy of several pyrimidine derivatives, demonstrating that modifications at the methylthio position significantly enhanced activity against Mycobacterium tuberculosis. This suggests that further exploration of this compound's structure could lead to novel antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives?

Methodological Answer: Synthesis optimization often involves halogenation and functional group interconversion. For brominated pyrimidinones, phosphoryl chloride (POCl₃) is commonly used as a chlorinating agent, followed by bromine substitution. Key steps include:

  • Reaction Conditions : Stirring at 100°C for 1 hour in POCl₃ .
  • Purification : Extraction with dichloromethane, washing with brine, and drying over anhydrous Na₂SO₄ .
  • Yield Improvement : Use of solvent-free conditions with nanocatalysts (e.g., γ-Fe₂O₃@Hap-SO₃H) to reduce reaction time (8–30 minutes) and improve yields (80–95%) .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent-induced shifts. For example, methylthio (-SCH₃) groups exhibit signals at δ ~2.50–2.56 ppm in DMSO-d₆, while aromatic protons appear at δ ~5.94–8.95 ppm .
  • IR Spectroscopy : C=O stretches at ~1646 cm⁻¹ and NH stretches at ~3004 cm⁻¹ confirm structural motifs .
  • Mass Spectrometry : HR-MS validates molecular weights (e.g., m/z 212.0732 for intermediates) .

Q. Table 1: Key Spectral Signatures for Common Substituents

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
-SCH₃2.50–2.5612.49–13.151594 (NH bend)
-Br-~89–923004 (NH stretch)
Aromatic protons5.94–8.95152–1691646 (C=O)

Advanced Research Questions

Q. How do reaction mechanisms differ when using nanocatalysts versus traditional methods?

Methodological Answer: Nanocatalysts (e.g., γ-Fe₂O₃@Hap-SO₃H) enable one-pot, solvent-free synthesis via:

Activation : Sulfonic acid sites on the catalyst promote condensation between 6-amino-2-(methylthio)pyrimidin-4(3H)-one and aryl aldehydes .

Cyclization : Meldrum’s acid facilitates pyrido[2,3-d]pyrimidine ring formation at 60°C .

Separation : Magnetic recovery of the catalyst minimizes purification steps .
Traditional methods require sequential halogenation and purification, increasing time and solvent use .

Q. What strategies resolve contradictions in analytical data for structurally similar derivatives?

Methodological Answer:

  • Variable Temperature NMR : Resolves tautomeric ambiguities (e.g., keto-enol shifts) by acquiring spectra at 350 K .
  • X-ray Crystallography : Confirms regiochemistry in cases where NMR is inconclusive (e.g., distinguishing C4 vs. C6 bromination) .
  • Cross-Validation : Compare HR-MS and elemental analysis to verify purity (>95%) when substituents cause overlapping signals .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

Methodological Answer:

  • Substituent Screening : Replace bromine with chloro or trifluoromethyl groups to modulate bioactivity. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives inhibit mPGES-1 (anti-inflammatory target) with IC₅₀ values < 1 μM .
  • Key Modifications :
    • Methylthio (-SCH₃) : Enhances metabolic stability but reduces solubility.
    • Aryl Groups : 4-Nitrophenyl increases potency, while 4-hydroxyphenyl improves solubility .

Q. Table 2: Biological Activity of Selected Derivatives

Derivative StructureTarget (IC₅₀)Key Modification
7-(4-Nitrophenyl)-substitutedmPGES-1 (<1 μM)Electron-withdrawing
7-(4-Hydroxyphenyl)-substitutedmPGES-1 (~5 μM)Hydrophilic group
3-Methyl-2-(methylthio) coreCOX-2 (Inactive)Selectivity for mPGES-1

Methodological Challenges & Solutions

Q. Handling air/moisture-sensitive intermediates during synthesis

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and store intermediates at 2–8°C in sealed containers .

Q. Addressing low yields in multi-step syntheses

  • Solution : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to pyrimidinone) and use microwave-assisted heating to accelerate steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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